molecular formula C28H22FNO4 B2893175 (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid CAS No. 2350147-82-7

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid

Cat. No. B2893175
CAS RN: 2350147-82-7
M. Wt: 455.485
InChI Key: BVVMQSXHKKYXNK-SANMLTNESA-N
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Description

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid is a useful research compound. Its molecular formula is C28H22FNO4 and its molecular weight is 455.485. The purity is usually 95%.
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Scientific Research Applications

Protective Groups in Synthesis The fluoren-9-ylmethoxycarbonyl (Fmoc) group is a significant protective group for hydroxy-groups in synthesis, compatible with various acid- and base-labile protecting groups. It can be conveniently removed with triethylamine in dry pyridine, leaving other sensitive groups intact, demonstrating its utility in the synthesis of complex molecules such as octathymidylic acid fragments (Gioeli & Chattopadhyaya, 1982).

Fluorescent Amino Acids in Proteins A strategy for the biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites has been developed, using genetically encoded fluorescent amino acids. This allows for the study of protein structure, dynamics, localization, and interactions in vitro and in vivo, showcasing the application of fluorescent derivatives in biological research (Summerer et al., 2006).

Synthesis of Functional Derivatives The synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid demonstrates the chemical versatility of fluoren-9-ylmethoxycarbonyl derivatives, prepared from 3‐bromopyruvic acid and N‐Fmoc‐thiourea. This highlights the role of such compounds in the development of novel chemical entities with potential applications in material science and drug development (Le & Goodnow, 2004).

Solid-Phase Synthesis Applications N-Fluoren-9-ylmethoxycarbonyl groups have been used in the solid-phase synthesis approach for creating N-alkylhydroxamic acids. This method showcases the efficiency and versatility of fluorenylmethoxycarbonyl-protected intermediates in synthesizing structurally diverse hydroxamic acids, which are valuable in medicinal chemistry (Mellor & Chan, 1997).

Peptide Synthesis The fluoren-9-ylmethoxycarbonyl (Fmoc) strategy has been effectively utilized in peptide synthesis, offering a reliable method for preparing C-terminal amide peptides. This method highlights the Fmoc group's role in facilitating the synthesis of peptides with difficult sequences, underscoring its importance in peptide chemistry (Johnson et al., 1993).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FNO4/c29-25-14-13-17(18-7-1-6-12-23(18)25)15-26(27(31)32)30-28(33)34-16-24-21-10-4-2-8-19(21)20-9-3-5-11-22(20)24/h1-14,24,26H,15-16H2,(H,30,33)(H,31,32)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVMQSXHKKYXNK-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C5=CC=CC=C45)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C5=CC=CC=C45)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid

CAS RN

2350147-82-7
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoronaphthalen-1-yl)propanoic acid
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